![molecular formula C17H22N2O3 B5792327 N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multiple steps, including reactions such as nitrosation, tautomerization, and cyclization. For example, a one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides with tert-butyl nitrite demonstrates the intricate processes involved in constructing quinoline frameworks, highlighting the potential methods that might be applicable to our compound of interest (Wang et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by their planarity and the dihedral angles between the rings. For instance, certain compounds exhibit nearly planar conformations with specific dihedral angles, contributing to their unique chemical behaviors (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including cross-dehydrogenative coupling, which is facilitated by reagents like tert-butylhydroperoxide (TBHP) under metal-free conditions. This reaction typifies the kind of chemical transformations that quinoline compounds, including our target molecule, might undergo (Sharma et al., 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline nature and resistance to oxidation, are crucial for understanding their stability and reactivity. For instance, certain phosphine ligands derived from quinoline are noted for their solid state and resistance to air exposure, which might reflect on the physical stability of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide (Imamoto et al., 2012).
properties
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)19(15(20)11-22-4)10-13-9-12-7-5-6-8-14(12)18-16(13)21/h5-9H,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXCBRJHUKFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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